molecular formula C7H10ClNO B2773962 5-Tert-butyl-3-chloro-1,2-oxazole CAS No. 1781653-56-2

5-Tert-butyl-3-chloro-1,2-oxazole

Cat. No.: B2773962
CAS No.: 1781653-56-2
M. Wt: 159.61
InChI Key: WCPFUBDCGNHGNE-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-chloro-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl and chloro substituents on the oxazole ring significantly influences its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-chloro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylacetylene with chloroformamide in the presence of a base, such as potassium carbonate, to form the oxazole ring. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-chloro-1,2-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of 5-tert-butyl-3-amino-1,2-oxazole or 5-tert-butyl-3-thio-1,2-oxazole.

    Oxidation: Formation of 5-tert-butyl-3-chloro-1,2-oxazolone.

    Reduction: Formation of 5-tert-butyl-3-chloro-1,2-oxazolidine.

Scientific Research Applications

5-Tert-butyl-3-chloro-1,2-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-chloro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent can participate in electrophilic interactions, while the oxazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-3-bromo-1,2-oxazole: Similar structure but with a bromo substituent instead of chloro.

    5-Tert-butyl-3-methyl-1,2-oxazole: Similar structure but with a methyl substituent instead of chloro.

    5-Tert-butyl-3-iodo-1,2-oxazole: Similar structure but with an iodo substituent instead of chloro.

Uniqueness

5-Tert-butyl-3-chloro-1,2-oxazole is unique due to the specific electronic and steric effects imparted by the chloro substituent. These effects influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

5-tert-butyl-3-chloro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPFUBDCGNHGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781653-56-2
Record name 5-tert-butyl-3-chloro-1,2-oxazole
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